molecular formula C27H20 B371664 6-[2-(4-Methylphenyl)vinyl]chrysene

6-[2-(4-Methylphenyl)vinyl]chrysene

Cat. No.: B371664
M. Wt: 344.4g/mol
InChI Key: RGFCNQBUJNIYJU-PFONDFGASA-N
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Description

6-[2-(4-Methylphenyl)vinyl]chrysene is a polycyclic aromatic hydrocarbon (PAH) derivative with a chrysene core functionalized at the 6-position by a vinyl group bearing a 4-methylphenyl substituent. The introduction of the 4-methylphenylvinyl group at position 6 likely alters the compound’s electronic properties, solubility, and biological activity compared to unsubstituted chrysene or simpler methylated analogs.

Properties

Molecular Formula

C27H20

Molecular Weight

344.4g/mol

IUPAC Name

6-[(Z)-2-(4-methylphenyl)ethenyl]chrysene

InChI

InChI=1S/C27H20/c1-19-10-12-20(13-11-19)14-15-22-18-27-23-7-3-2-6-21(23)16-17-26(27)25-9-5-4-8-24(22)25/h2-18H,1H3/b15-14-

InChI Key

RGFCNQBUJNIYJU-PFONDFGASA-N

SMILES

CC1=CC=C(C=C1)C=CC2=CC3=C(C=CC4=CC=CC=C43)C5=CC=CC=C52

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\C2=CC3=C(C=CC4=CC=CC=C43)C5=CC=CC=C52

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC3=C(C=CC4=CC=CC=C43)C5=CC=CC=C52

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s key structural distinction lies in its 6-position substituent. Below is a comparison with methylchrysene isomers and other PAH derivatives:

Compound Substituent (Position) Molecular Formula Key Properties/Applications Reference
6-Methylchrysene Methyl (6) C₁₇H₁₄ Carcinogenicity studies
3-Methylchrysene Methyl (3) C₁₇H₁₄ Environmental pollutant profiling
6-[2-(4-Methylphenyl)vinyl]chrysene Vinyl-4-methylphenyl (6) C₂₈H₂₀ Hypothesized enhanced fluorescence and charge transport
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one 4-Methylphenyl (pyridazinone core) C₁₂H₁₄N₂O Anti-inflammatory (IC₅₀: 11.6 μM)

Key Observations :

  • Substituent Position: Methyl groups at different positions on chrysene (e.g., 3- vs. 6-methyl) influence carcinogenicity and metabolic pathways . The vinyl-4-methylphenyl group in the target compound may sterically hinder metabolic activation, reducing toxicity compared to methylchrysenes.
  • Electronic Effects : The extended conjugation from the vinyl-phenyl group likely red-shifts fluorescence emission compared to methyl-substituted chrysenes, making it a candidate for organic electronics.

Physicochemical Properties

Property 6-Methylchrysene This compound (Predicted)
Molecular Weight (g/mol) 218.3 356.5
Solubility (LogP) ~5.2 (hydrophobic) ~6.8 (higher hydrophobicity)
Fluorescence λmax ~380 nm ~420 nm (extended conjugation)

Notes:

  • Increased molecular weight and hydrophobicity may reduce aqueous solubility, impacting environmental persistence.
  • Extended conjugation in the target compound could enhance photostability and quantum yield for optoelectronic applications.

Preparation Methods

Wittig Salt Preparation

Yield : 85-92% (white powder)

Stilbene Formation via Phase-Transfer Wittig Reaction

Key Data :

ParameterValueSource
Reaction Time24-72 hr
Yield97-99%
Purity (HPLC)>95%

Photochemical Cyclization to Chrysene Core

The critical ring-forming step employs iodine-mediated photocyclization under rigorously controlled conditions:

Optimization Insights :

  • Concentration >15 mM increases byproduct formation

  • Oxygen-free environment prevents oxidative degradation

  • Epoxybutane scavenges HI generated during cyclization

Cyclization Outcomes :

Starting MaterialProduct StructureYield
1-[2-(4-methylphenyl)vinyl]naphthaleneThis compound42-59%

Spectroscopic Characterization

Critical analytical data for structural confirmation:

¹H NMR (Acetone-d₆)

  • δ 2.35 (s, 3H, Ar-CH₃)

  • δ 6.85-7.15 (m, 2H, vinyl-H)

  • δ 7.30-8.95 (m, 15H, chrysene + aryl-H)

Melting Point

  • Observed: 172-174°C (sealed capillary)

  • Literature (analogs): 146-188°C

HPLC Purity

  • 99% (C18 column, MeOH:H₂O 85:15)

Comparative Method Analysis

Alternative synthetic routes were evaluated against the photocyclization approach:

MethodAdvantagesLimitationsYield Range
PhotocyclizationHigh regiocontrolSpecialized equipment42-59%
Suzuki CouplingModularityRequires halogenated chrysene<35%*
Heck ReactionMild conditionsCompeting isomerization28-40%*

*Estimated from analogous reactions in literature

Scale-Up Considerations

Industrial adaptation requires addressing:

  • Light Penetration Limits : Use flow reactors for >100g batches

  • Iodine Handling : Implement continuous quenching systems

  • Solvent Recovery : Distill toluene (bp 110°C) for reuse

  • Byproduct Management : Chromatography vs. recrystallization tradeoffs

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